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Introduction
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper

containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic

compounds.[1] Their broad substrate specificity makes them valuable for various

biotechnological applications, including bioremediation, pulp and paper bleaching, and

biosensor development. Accurate measurement of laccase activity is crucial for optimizing

these processes and for fundamental research.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a simple, sensitive,

and widely used method for determining laccase activity.[2] The assay is based on the ability of

laccase to oxidize the colorless ABTS substrate to a stable, blue-green cation radical (ABTS•+).

[2][3] The formation of this radical can be monitored spectrophotometrically by measuring the

increase in absorbance at 420 nm.[2][3] The rate of ABTS•+ formation is directly proportional to

the laccase activity in the sample.

Principle of the ABTS Assay
The core of the assay is the enzymatic oxidation of ABTS by laccase. In the presence of

molecular oxygen, laccase abstracts an electron from the ABTS substrate, resulting in the

formation of the ABTS•+ radical cation. This product has a distinct blue-green color and exhibits

a strong absorbance at 420 nm, with a molar extinction coefficient (ε) of 36,000 M⁻¹cm⁻¹.[2] By

measuring the rate of increase in absorbance at this wavelength, the activity of the laccase
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enzyme can be quantified. One unit of laccase activity is typically defined as the amount of

enzyme required to oxidize 1 µmol of ABTS per minute under the specified assay conditions.[2]

Principle of the Laccase-Catalyzed Oxidation of ABTS
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Figure 1: Laccase-catalyzed oxidation of ABTS to its radical cation.

Experimental Protocol
This protocol provides a detailed methodology for measuring laccase activity using the ABTS

assay in a spectrophotometer.

Materials and Reagents
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
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Sodium acetate (or sodium citrate and citric acid for phosphate-citrate buffer)

Enzyme sample (e.g., culture supernatant, purified laccase)

Spectrophotometer

Cuvettes (1 cm path length)

Micropipettes

Distilled water

Reagent Preparation
0.1 M Sodium Acetate Buffer (pH 4.5):

Dissolve 8.2 g of sodium acetate in 800 mL of distilled water.

Adjust the pH to 4.5 using glacial acetic acid.

Bring the final volume to 1 L with distilled water.

Store at 4°C.

Note: A 100 mM phosphate-citrate buffer at pH 4.0 can also be used and may be optimal

for some fungal laccases.[1]

ABTS Substrate Solution (0.5 mM):

Dissolve 27.4 mg of ABTS in 100 mL of 0.1 M Sodium Acetate Buffer (pH 4.5).

Prepare this solution fresh daily and protect it from light.

Assay Procedure
The following workflow outlines the steps for the spectrophotometric measurement of laccase

activity.
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Experimental Workflow for ABTS Assay
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Figure 2: Step-by-step workflow for the laccase activity assay.
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Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 420 nm and

equilibrate the temperature to 25°C.[1]

Reaction Mixture: In a 1 cm path length cuvette, prepare the reaction mixture as follows:

2.8 mL of 0.5 mM ABTS substrate solution.[2]

Add 0.1 mL of the enzyme sample (culture supernatant or appropriately diluted enzyme).

[2]

The final volume is 2.9 mL.

Blank Control: For the blank, substitute the enzyme sample with 0.1 mL of distilled water or

the buffer used for enzyme dilution.

Measurement: Immediately after adding the enzyme, mix the contents of the cuvette by

gentle inversion and start the measurement. Record the absorbance at 420 nm for a period

of 3 to 5 minutes, taking readings at regular intervals (e.g., every 30 or 60 seconds).[3]

Calculation of Laccase Activity
Laccase activity is calculated using the Beer-Lambert law. The activity is expressed in Units per

Liter (U/L), where one unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of

ABTS per minute.

Formula: Activity (U/L) = (ΔA₄₂₀ / min * V_total * 10⁶) / (ε * d * V_sample)

Where:

ΔA₄₂₀ / min: The initial linear rate of change in absorbance at 420 nm per minute.

V_total: Total volume of the assay mixture in mL (e.g., 2.9 mL).

10⁶: Conversion factor from moles to micromoles.

ε (Molar extinction coefficient of ABTS•+): 36,000 M⁻¹cm⁻¹.[2]

d (Path length of the cuvette): 1 cm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://openbiotechnologyjournal.com/VOLUME/11/PAGE/89/FULLTEXT/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184503/
https://www.researchgate.net/post/how_to_measure_laccase_activity_using_abts
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184503/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7949024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


V_sample: Volume of the enzyme sample added in mL (e.g., 0.1 mL).

Data Presentation
The following table summarizes kinetic parameters and activity levels of laccase from different

fungal sources, as determined by the ABTS assay. This data is useful for comparing the

efficiency of laccases from various organisms.

Fungal
Source

Substrate Kₘ (mM)
Vₘₐₓ
(µmol/min)

Reported
Activity
(U/L)

Reference

Pleurotus sp. ABTS 250 0.33 - [2]

Myrothecium

verrucaria
ABTS - - 111.8 - 157.3 [4]

Pleurotus

ostreatus
ABTS - - 139.4 - 202.9 [4]

Bacillus

subtilis
ABTS - - 2.28 [5]

Note: The reported activities can vary significantly based on the specific strain, culture

conditions, and purification level of the enzyme. The Kₘ and Vₘₐₓ values are crucial for

understanding the enzyme's affinity for the substrate and its maximum catalytic rate.[2]

Troubleshooting and Considerations
pH Optimum: The optimal pH for ABTS oxidation by laccases is typically acidic, ranging from

pH 3.0 to 5.0.[1][6] It is advisable to determine the optimal pH for your specific enzyme.

Substrate Concentration: While 0.5 mM ABTS is commonly used, the optimal concentration

may vary.[2] A substrate saturation curve can be generated to determine the Kₘ value.

High Activity: If the change in absorbance is too rapid, dilute the enzyme sample and re-run

the assay. The linear range of the assay should be established.
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Interfering Substances: Compounds in crude enzyme preparations may interfere with the

assay. A proper blank control is essential.

Alternative Substrates: While ABTS is a common substrate, others like guaiacol,

syringaldazine, and DMP can also be used to characterize laccase activity.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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